4-oxo-4H-thiochromene-3-carbaldehyde
CAS No.: 70940-99-7
Cat. No.: VC11615536
Molecular Formula: C10H6O2S
Molecular Weight: 190.2
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 70940-99-7 |
|---|---|
| Molecular Formula | C10H6O2S |
| Molecular Weight | 190.2 |
Introduction
Chemical Structure and Physicochemical Properties
The thiochromene scaffold differentiates itself from the chromene family by substituting the oxygen atom in the pyran ring with sulfur. This substitution significantly alters the compound’s electronic environment, polarizability, and potential intermolecular interactions.
Core Structural Features
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Molecular framework: The thiopyran ring fused to a benzene ring creates a planar structure, as observed in crystallographic studies of iodinated chromene derivatives . Sulfur’s larger atomic radius compared to oxygen introduces subtle distortions in bond angles and lengths, potentially enhancing π-π stacking interactions due to increased polarizability .
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Functional groups: The 4-oxo (ketone) and 3-carbaldehyde groups remain critical for reactivity, enabling nucleophilic additions and condensation reactions analogous to chromene derivatives .
Table 1: Comparative Structural Data for Chromene and Thiochromene Derivatives
Synthetic Methodologies
While no direct synthesis of 4-oxo-4H-thiochromene-3-carbaldehyde is documented in the reviewed literature, established protocols for chromene analogs provide a foundational framework.
Vilsmeier-Haack Reaction
Chromene-3-carbaldehydes are typically synthesized via the Vilsmeier reaction, where 1-(2-hydroxyphenyl)ethanone undergoes formylation at the C-3 position . For thiochromene derivatives, substituting the hydroxyl group with a thiol moiety in the starting material could yield the thiopyran ring. Subsequent oxidation using Jones reagent (CrO₃/H₂SO₄) would introduce the 4-oxo group .
Halogenation Strategies
Iodinated chromene derivatives, such as 7-iodo-4-oxo-4H-chromene-3-carbaldehyde, are synthesized via electrophilic aromatic substitution, leveraging iodine’s directing effects . Thiochromene’s sulfur atom may similarly direct electrophiles to specific positions, though its stronger electron-donating capacity could alter regioselectivity.
Crystallographic and Spectroscopic Characterization
Crystal structure analyses of halogenated chromenes reveal planar geometries stabilized by π-π stacking and hydrogen bonding . For example, 7-iodo-4-oxo-4H-chromene-3-carbaldehyde exhibits centroid-centroid distances of 3.700 Å between benzene rings and C–H⋯O hydrogen bonds . Sulfur’s polarizability in thiochromene may strengthen these interactions, potentially leading to tighter packing and altered melting points.
Key Spectroscopic Signatures (Inferred):
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¹H NMR: Downfield shifts for the aldehyde proton (~10.2 ppm) and thiopyran ring protons (~7.5–8.5 ppm).
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IR Spectroscopy: Strong absorption bands for C=O (1670–1700 cm⁻¹) and C=S (1050–1250 cm⁻¹).
Biological Activities and Mechanistic Insights
Chromene derivatives exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and multidrug resistance (MDR) reversal properties. While direct evidence for thiochromene-3-carbaldehyde is lacking, sulfur’s role in enhancing membrane permeability and modulating enzyme interactions suggests promising therapeutic potential.
MDR Reversal Mechanisms
6-Bromo-4-oxo-4H-chromene-3-carbaldehyde inhibits p-glycoprotein (P-gp), a key mediator of chemotherapeutic efflux. Thiochromene’s larger atomic radius at the sulfur site could strengthen hydrophobic interactions with P-gp’s substrate-binding pocket, though this requires experimental validation.
Applications and Future Directions
Pharmaceutical Development
Chromene derivatives serve as intermediates in synthesizing kinase inhibitors and COX-2 antagonists . Thiochromene-3-carbaldehyde’s enhanced electronic profile positions it as a candidate for:
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Anticancer agents: Targeting P-gp overexpression in resistant tumors.
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Antibacterial coatings: Disrupting biofilm formation via thiol-mediated adhesion interference.
Materials Science
The compound’s planar structure and sulfur content make it a candidate for organic semiconductors, where charge transport properties could surpass oxygenated analogs.
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